molecular formula C9H14N2S B15256652 2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione

2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione

Cat. No.: B15256652
M. Wt: 182.29 g/mol
InChI Key: JHFPVOJFYJDIEQ-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione is a heterocyclic compound with the molecular formula C9H14N2S This compound is characterized by a pyridazine ring substituted with tert-butyl and methyl groups, along with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, which are being studied for potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-one: Similar structure but with a ketone group instead of a thione group.

    2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-sulfoxide: An oxidized form of the thione compound.

    2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-sulfone: Another oxidized derivative with a sulfone group.

Uniqueness

2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione is unique due to its specific substitution pattern and the presence of the thione group.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-tert-butyl-5-methylpyridazine-3-thione

InChI

InChI=1S/C9H14N2S/c1-7-5-8(12)11(10-6-7)9(2,3)4/h5-6H,1-4H3

InChI Key

JHFPVOJFYJDIEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(N=C1)C(C)(C)C

Origin of Product

United States

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